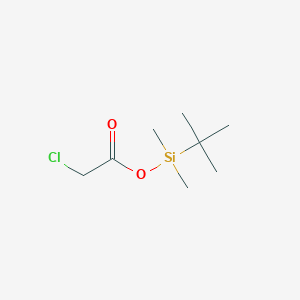tert-Butyldimethylsilyl chloroacetate
CAS No.: 480439-47-2
Cat. No.: VC3790810
Molecular Formula: C8H17ClO2Si
Molecular Weight: 208.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 480439-47-2 |
|---|---|
| Molecular Formula | C8H17ClO2Si |
| Molecular Weight | 208.76 g/mol |
| IUPAC Name | [tert-butyl(dimethyl)silyl] 2-chloroacetate |
| Standard InChI | InChI=1S/C8H17ClO2Si/c1-8(2,3)12(4,5)11-7(10)6-9/h6H2,1-5H3 |
| Standard InChI Key | RUQHLZVDTNJVOW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OC(=O)CCl |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC(=O)CCl |
Introduction
Structural and Physicochemical Properties
The molecular structure of tert-butyldimethylsilyl chloroacetate integrates a TBDMS group bonded to a chloroacetate ester (ClCH₂COO–). This configuration imparts distinct steric and electronic properties. The TBDMS group, with its bulky tert-butyl substituent, shields reactive sites during synthetic processes, while the chloroacetyl group serves as a versatile electrophile for subsequent functionalization . Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₇ClO₂Si | |
| Molecular Weight | 208.76 g/mol | |
| Boiling Point | 48–49°C at 0.2 mmHg | |
| Density | 1.001 g/mL at 25°C | |
| Refractive Index | ||
| Flash Point | 154°F (67.8°C) |
Synthetic Methodologies
Esterification of tert-Butyldimethylsilyl Chloride
A common route involves the reaction of tert-butyldimethylsilyl chloride (TBDMSCl) with chloroacetic acid derivatives. For example, in the presence of a base such as imidazole, TBDMSCl reacts with chloroacetyl chloride to yield the silylated ester . This method parallels the synthesis of TBDMS-protected alcohols, where the chloride is displaced by an alkoxide or carboxylate nucleophile .
The reaction typically proceeds in polar aprotic solvents like DMSO or tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis . Yields exceeding 70% are achievable with stoichiometric control and rigorous exclusion of moisture .
Alternative Pathways
Patent literature describes the use of Grignard reagents for silylation. For instance, tert-butylmagnesium chloride reacts with dichlorodimethylsilane to form TBDMSCl, which is subsequently esterified with chloroacetic acid . Copper(I) chloride and potassium cyanide have also been employed as catalysts to enhance selectivity and reduce side reactions .
Applications in Organic Synthesis
Protecting Group Strategies
The TBDMS group is widely used to protect hydroxyl and amine functionalities in complex molecule synthesis . tert-Butyldimethylsilyl chloroacetate extends this utility by introducing a chloroacetyl handle, enabling sequential deprotection and functionalization. For example, in carbohydrate chemistry, the compound has been used to protect sugar hydroxyl groups while leaving the chloroacetate available for glycosylation or cross-coupling reactions .
Surface Modification and Materials Science
The compound’s dual functionality makes it valuable in modifying polymer surfaces. When applied to chitosan, a natural polysaccharide, it introduces hydrophobic TBDMS groups and reactive chloroacetyl sites, enhancing material stability and enabling conjugation with biomolecules . Such modified chitosans exhibit improved thermal resistance and are explored in drug delivery systems .
Pharmaceutical Intermediates
In drug development, tert-butyldimethylsilyl chloroacetate serves as a precursor to prodrugs and targeted therapeutics. The chloroacetyl group can be displaced by nucleophiles (e.g., thiols or amines) in bioactive molecules, facilitating controlled release mechanisms . For instance, its use in synthesizing imidazol-1-yl-acetic acid derivatives highlights its role in creating antiviral and anticancer agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume